molecular formula C10H11NO2S B13099473 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B13099473
M. Wt: 209.27 g/mol
InChI Key: GOCGTBRREUIQSO-UHFFFAOYSA-N
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Description

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a heterocyclic compound that contains a thiazepine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with 2-bromo-4-methoxyacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazepine ring.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of microwave irradiation has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a dihydrothiazepine derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazepine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is unique due to the presence of the thiazepine ring, which imparts distinct chemical and biological properties

Biological Activity

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H13NOS
  • Molecular Weight : 205.29 g/mol
  • CAS Number : 145903-31-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of thiazepin compounds can exhibit significant antitumor effects. For instance, compounds similar to 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential use in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : The compound may inhibit pathways involved in cell division and proliferation.
  • Induction of Apoptosis : It might promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Study 1: Antitumor Activity

A study evaluated several thiazepin derivatives for their antitumor efficacy. Among them, a compound structurally related to 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin showed an IC50 value of 0.006 μmol/L against human lung cancer cell line H460 . This finding highlights the potential of thiazepins as effective anticancer agents.

Case Study 2: Antimicrobial Effects

Another study investigated the antimicrobial activity of various thiazepin derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant growth inhibition at concentrations as low as 10 μg/mL .

Data Tables

Biological Activity IC50 Values (μmol/L) Target Cell Lines/Organisms
Antitumor0.006H460 (human lung cancer)
Antimicrobial10Various bacterial strains

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

7-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)11-10(12)4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12)

InChI Key

GOCGTBRREUIQSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCCC(=O)N2

Origin of Product

United States

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